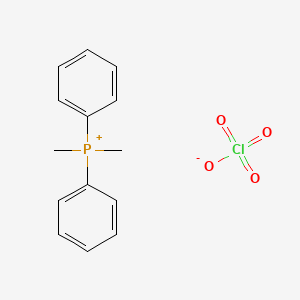
Dimethyl(diphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(diphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and two methyl groups, with a perchlorate anion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(diphenyl)phosphanium perchlorate can be synthesized through the reaction of dimethyl(diphenyl)phosphine with perchloric acid. The reaction typically involves the following steps:
Preparation of Dimethyl(diphenyl)phosphine: This precursor is synthesized by reacting diphenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Formation of this compound: The dimethyl(diphenyl)phosphine is then reacted with perchloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(diphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the parent phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated dimethyl(diphenyl)phosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Dimethyl(diphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl(diphenyl)phosphanium perchlorate involves its interaction with various molecular targets. The phosphorus atom can form bonds with other atoms or molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and methyl groups attached to the phosphorus atom.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylphosphine: Similar in structure but with only one phenyl group.
Diphenylphosphine: Lacks the methyl groups present in dimethyl(diphenyl)phosphanium perchlorate.
Triphenylphosphine: Contains three phenyl groups and no methyl groups.
Uniqueness
This compound is unique due to the combination of its phenyl and methyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical reactions and applications.
Propiedades
Número CAS |
105875-81-8 |
|---|---|
Fórmula molecular |
C14H16ClO4P |
Peso molecular |
314.70 g/mol |
Nombre IUPAC |
dimethyl(diphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C14H16P.ClHO4/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h3-12H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NGQCAJUXASHYDE-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
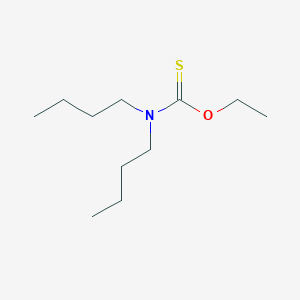
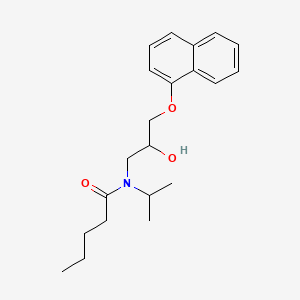
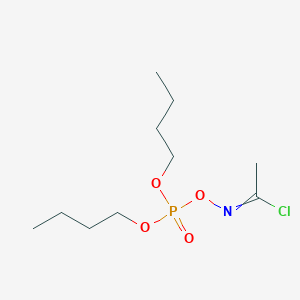

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
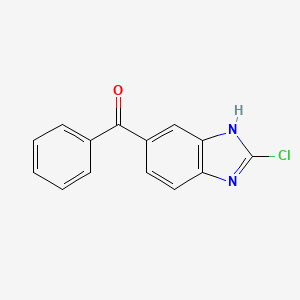
silane](/img/structure/B14334936.png)
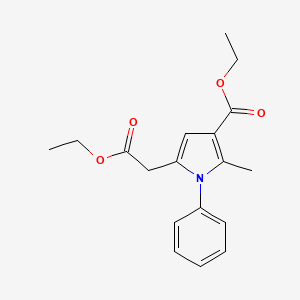
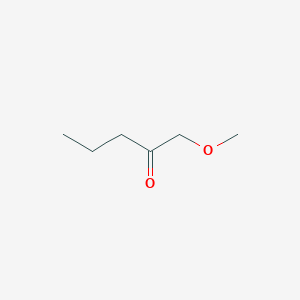
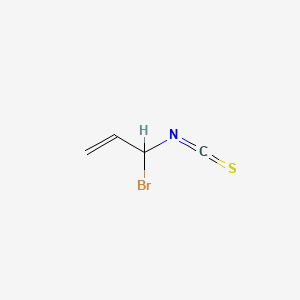
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)


